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Introduction The Hepatitis B Virus (HBV) polymerase is a multifunctional enzyme essential for

viral replication. It consists of several domains, including the Terminal Protein (TP) domain,

which acts as a primer for the initiation of reverse transcription.[1] Due to its critical role, the TP

domain is a key target for structural biology studies and the development of novel antiviral

therapies.[1][2] Obtaining high-purity, functional recombinant TP domain is a prerequisite for

these applications. This document provides a detailed protocol for the expression and

purification of a Glutathione S-transferase (GST)-tagged HBV TP domain from Escherichia coli,

a common and effective system for producing recombinant proteins.[3] The protocol employs

affinity, ion exchange, and size-exclusion chromatography to achieve high purity.

Target Audience This guide is intended for researchers, scientists, and drug development

professionals working in virology, molecular biology, and biochemistry who require purified HBV

TP domain for experimental use.

Experimental Protocols
Protocol 1: Expression and Purification of GST-tagged
HBV TP Domain
This protocol outlines a multi-step strategy for purifying the HBV TP domain, beginning with

affinity chromatography to capture the GST-fusion protein, followed by optional tag cleavage

and subsequent polishing steps to ensure high purity.
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1. Expression in E. coli

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with an

expression vector encoding the GST-HBV TP domain. Plate on LB agar with the appropriate

antibiotic and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selection

antibiotic. Grow overnight at 37°C with shaking (220 rpm).

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at

37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2]

Induction: Cool the culture to 18°C, then induce protein expression by adding Isopropyl β-D-

1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate for 16-18 hours

at 18°C with shaking.[2] Lower induction temperatures help improve protein solubility and

prevent the formation of inclusion bodies.[2]

Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the

supernatant and store the cell pellet at -80°C.

2. Cell Lysis and Lysate Clarification

Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

Lysis: Lyse the cells by sonication on ice. Perform 10 cycles of 30-second bursts followed by

30-second cooling periods.[4]

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[2]

Carefully collect the supernatant, which contains the soluble GST-HBV TP domain.

3. Affinity Chromatography (GST Bind)

Column Preparation: Equilibrate a Glutathione Sepharose column with 5 column volumes

(CV) of Lysis Buffer.[4]

Loading: Load the clarified supernatant onto the equilibrated column at a flow rate of 1

mL/min.
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Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound

proteins.

Elution: Elute the GST-HBV TP domain with 5 CV of Elution Buffer. Collect 1 mL fractions

and analyze by SDS-PAGE to identify fractions containing the purified protein.[4]

4. (Optional) GST Tag Cleavage

Buffer Exchange: Pool the fractions containing the GST-HBV TP domain and dialyze against

Cleavage Buffer at 4°C to remove glutathione.

Digestion: Add a site-specific protease (e.g., PreScission Protease or Thrombin) according to

the manufacturer's instructions. Incubate at 4°C for 16 hours.

Removal of GST Tag: To separate the cleaved TP domain from the GST tag and the

protease (if it is also GST-tagged, like PreScission Protease), pass the digestion mixture

through the Glutathione Sepharose column again. The cleaved TP domain will be in the flow-

through, while the GST tag and protease will bind to the resin.

5. Ion Exchange Chromatography (IEX)

Equilibration: Equilibrate an anion exchange column (e.g., Mono Q) or a cation exchange

column (e.g., Mono S), depending on the calculated isoelectric point (pI) of the TP domain,

with IEX Buffer A.

Loading: Load the dialyzed, tag-cleaved protein sample onto the column.

Elution: Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.

Collect fractions and analyze by SDS-PAGE.

6. Size Exclusion Chromatography (SEC) - Polishing Step

Equilibration: Equilibrate a size exclusion column (e.g., Superdex 75) with 2 CV of SEC

Buffer.

Loading: Concentrate the IEX fractions containing the TP domain and load onto the SEC

column.
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Elution: Run the column with SEC Buffer at a constant flow rate. The purified TP domain

should elute as a single, symmetrical peak.

Analysis and Storage: Pool the fractions from the main peak, confirm purity by SDS-PAGE,

determine the concentration, and store at -80°C.

Data Presentation: Buffer Compositions
The following table summarizes the compositions of the buffers used in this protocol.
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Buffer Name Component Concentration pH Notes

Lysis Buffer Tris-HCl 50 mM 8.0

Add 1 mM DTT,

1 mM PMSF, and

protease inhibitor

cocktail just

before use.

NaCl 150 mM

EDTA 1 mM

Wash Buffer Tris-HCl 50 mM 8.0
Add 1 mM DTT

before use.

NaCl 300 mM

EDTA 1 mM

Elution Buffer Tris-HCl 50 mM 8.0

Contains

reduced

glutathione to

compete for

binding to the

resin.

Reduced

Glutathione
10 mM

Cleavage Buffer Tris-HCl 50 mM 8.0

Buffer

composition may

vary depending

on the protease

used.

NaCl 150 mM

EDTA 1 mM

DTT 1 mM

IEX Buffer A Tris-HCl 20 mM 8.0 pH should be ~1

unit above or
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below the pI of

the TP domain.

IEX Buffer B Tris-HCl 20 mM 8.0

NaCl 1 M

SEC Buffer HEPES 20 mM 7.5
Final buffer for

protein storage.

NaCl 150 mM

DTT 1 mM

Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the purification of the recombinant

HBV TP domain.
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Protein Expression

Protein Purification

Lysate Preparation

Chromatography Steps

Final Product

1. E. coli Transformation

2. Cell Culture & Growth

3. IPTG Induction (18°C)

4. Cell Harvest

5. Cell Lysis (Sonication)

6. Clarification (Centrifugation)

7. GST Affinity Chromatography

8. (Optional) Tag Cleavage

optional

9. Ion Exchange Chromatography

if no cleavage

10. Size Exclusion Chromatography

11. Pure HBV TP Domain

Click to download full resolution via product page

Caption: Workflow for recombinant HBV TP domain purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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